molecular formula C11H13ClF3N B7815432 n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine

n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine

Cat. No.: B7815432
M. Wt: 251.67 g/mol
InChI Key: NAWYEXCVZONHJN-UHFFFAOYSA-N
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Description

n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an isobutylamine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isobutylamine under specific conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)acetophenone

Uniqueness

n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYEXCVZONHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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